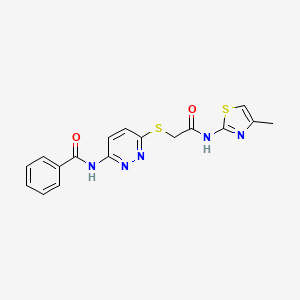

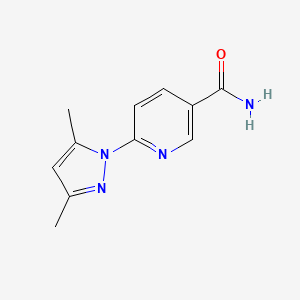

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide is a chemical compound with the CAS Number: 1456275-77-6 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide .

Synthesis Analysis

The synthesis of compounds related to this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The synthesis of 1,2,3,4,5,6-hexakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) benzene, a related compound, involves stirring a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran at reflux for 2 hours .Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The structures consist of distorted octahedral arrangements with four carbonyl groups and two nitrogen atoms of the ligand around each metal atom .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16) .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- The synthesis of novel 1,2,4-Oxadiazole heterocyclic compounds containing 2-H-Pyranopyridine-2-one moiety has been explored, demonstrating the potential for better hypertensive activity. This synthesis involves the preparation of various derivatives through treatment with aqueous ammonia solution and various acid chlorides to obtain 1,2,4-oxadiazole derivatives (Kumar & Mashelker, 2007).

Biological Evaluations

A study on pyrazolopyrimidines derivatives evaluated their anticancer and anti-5-lipoxygenase agents, revealing their potential for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

The antibacterial, anti-inflammatory, and antioxidant activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were investigated, showing moderate to good activities, which were supported by molecular docking analysis with cyclooxygenase enzyme (Sribalan et al., 2016).

Antituberculosis Activity

- Imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant potency against multi- and extensive drug-resistant tuberculosis strains, offering a promising approach for the development of new anti-TB agents with excellent selectivity and pharmacokinetics (Moraski et al., 2011).

Antimicrobial and Antimycobacterial Activity

- Nicotinic acid hydrazide derivatives showed antimycobacterial activity, suggesting their utility in combating tuberculosis. This study highlights the potential for developing new therapeutic agents based on the modification of pyridine 3-carboxillic acid (R.V.Sidhaye et al., 2011).

Safety and Hazards

The safety information available indicates that 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYYBDJPZTIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)

![N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2806267.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2806270.png)

![[4-(Dimethylamino)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2806274.png)